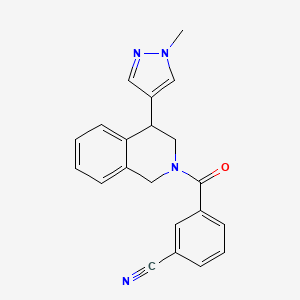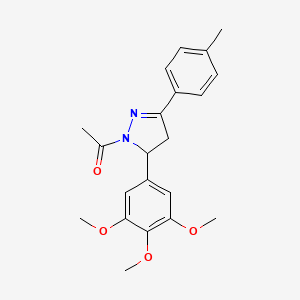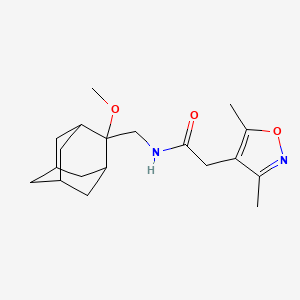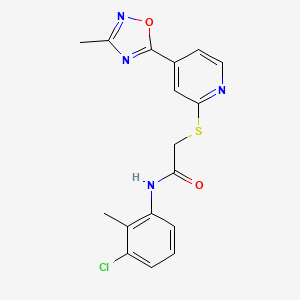
3-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent), and the yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and spectral data .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their anticancer activities. For instance, derivatives with the tetrahydroisoquinoline moiety have shown strong inhibitory activities against certain cancer cell lines, including human prostate cancer (PC-3) and human epidermoid carcinoma (A431) cells, indicating their potential as therapeutic agents for cancer treatment (Liu et al., 2009).
Synthesis and Structural Studies
Research on related compounds has also focused on synthesis and structural elucidation, including the development of new synthetic methodologies and crystallographic analysis. For example, studies have explored the synthesis of tetrahydroisoquinoline derivatives, providing insights into the structural aspects of these compounds through spectral and X-ray crystallographic techniques, which are crucial for understanding their reactivity and potential applications (Kozekov et al., 2002).
Ligand Design for Metal Complexes
Certain derivatives have been used as ligands in the synthesis of metal complexes, with studies focusing on their coordination chemistry. This includes the design of platinum and palladium complexes incorporating related ligands, aiming at applications ranging from catalysis to materials science (Sairem et al., 2012).
Antibacterial Activity
The synthesis of derivatives featuring the tetrahydroisoquinoline and pyrazole moieties has been geared towards evaluating their antibacterial potential. These compounds have been tested against various bacterial strains, showing promising inhibitory effects, which suggest their applicability in developing new antibacterial agents (Liu et al., 2009).
Electroluminescence in OLEDs
Derivatives incorporating the pyrazole and tetrahydroisoquinoline moieties have been investigated for their electroluminescence properties, particularly in the context of organic light-emitting diodes (OLEDs). These studies aim to develop materials with high efficiency and stability for use in display and lighting technologies (Su et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-24-12-18(11-23-24)20-14-25(13-17-6-2-3-8-19(17)20)21(26)16-7-4-5-15(9-16)10-22/h2-9,11-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVKLSMDNGVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate](/img/structure/B2812204.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)
![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)
![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)
![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)



![[(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride](/img/structure/B2812218.png)
![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)
![{2-Hydroxy-3-[3-((hydroxyimino)methyl)indolyl]propyl}(methylsulfonyl)(2,4,6-tr imethylphenyl)amine](/img/structure/B2812223.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)